molecular formula C4H4Cl6 B13760717 1,1,1,4,4,4-Hexachlorobutane CAS No. 26523-63-7

1,1,1,4,4,4-Hexachlorobutane

Cat. No.: B13760717
CAS No.: 26523-63-7
M. Wt: 264.8 g/mol
InChI Key: MINPZZUPSSVGJN-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexachlorobutane is an organochlorine compound with the molecular formula C4H4Cl6 It is characterized by the presence of six chlorine atoms attached to a butane backbone

Preparation Methods

The synthesis of 1,1,1,4,4,4-Hexachlorobutane typically involves the chlorination of butane under controlled conditions. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1,1,4,4,4-Hexachlorobutane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various chlorinated butanones and butanoic acids.

    Reduction: Reduction reactions can lead to the formation of less chlorinated butanes.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,4,4,4-Hexachlorobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorinated hydrocarbons.

    Biology: Research into its effects on biological systems can provide insights into the toxicity and environmental impact of chlorinated compounds.

    Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

    Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1,1,1,4,4,4-Hexachlorobutane exerts its effects involves interactions with cellular components, particularly enzymes and membranes. The chlorine atoms can form strong bonds with biological molecules, leading to disruptions in normal cellular functions. This compound can also generate reactive intermediates that further interact with cellular targets, leading to various biochemical effects.

Comparison with Similar Compounds

1,1,1,4,4,4-Hexachlorobutane can be compared with other chlorinated butanes, such as:

    1,1,2,2,3,4-Hexachlorobutane: Similar in structure but with different chlorine atom positions, leading to distinct chemical properties.

    1,1,2,3,4,4-Hexachlorobutane: Another isomer with unique reactivity and applications.

    1,1,1,2,4,4,4-Heptachlorobutane:

The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its reactivity and interactions with other molecules.

Properties

CAS No.

26523-63-7

Molecular Formula

C4H4Cl6

Molecular Weight

264.8 g/mol

IUPAC Name

1,1,1,4,4,4-hexachlorobutane

InChI

InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2

InChI Key

MINPZZUPSSVGJN-UHFFFAOYSA-N

Canonical SMILES

C(CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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